

# 3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)pyrazin-2-amine

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An In-depth Technical Guide to **3-(1H-pyrazol-1-yl)pyrazin-2-amine**: Chemical Structure and Synthesis

## Introduction

**3-(1H-pyrazol-1-yl)pyrazin-2-amine** is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture is a composite of two "privileged scaffolds": pyrazole and pyrazine.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is integral to the structure of many biologically active molecules, notably as a core element in the design of kinase inhibitors.[1] The fusion of these two potent pharmacophores in **3-(1H-pyrazol-1-yl)pyrazin-2-amine** creates a promising platform for the development of novel therapeutic agents.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and a generalized synthetic pathway.

## Chemical Structure and Physicochemical Properties

The structure of **3-(1H-pyrazol-1-yl)pyrazin-2-amine**, with the chemical formula  $C_7H_7N_5$ , features a 1H-pyrazole ring linked at the N1 position to the C3 position of a pyrazin-2-amine ring.

Table 1: Physicochemical Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>5</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	161.168 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	161.07014 Da	<a href="#">[2]</a>
CAS Number	1692631-95-0	<a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	BGHNRRZBNWREEFM-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	<chem>C1=CN(N=C1)C2=NC=CN=C2N</chem>	<a href="#">[2]</a>
Predicted XlogP	-0.3	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>
Hydrogen Bond Acceptors	4	<a href="#">[3]</a>

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] <sup>+</sup>	162.07742	131.1	<a href="#">[2]</a>
[M+Na] <sup>+</sup>	184.05936	141.0	<a href="#">[2]</a>
[M-H] <sup>-</sup>	160.06286	132.7	<a href="#">[2]</a>
[M+NH <sub>4</sub> ] <sup>+</sup>	179.10396	147.6	<a href="#">[2]</a>
[M+K] <sup>+</sup>	200.03330	137.8	<a href="#">[2]</a>

## Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is typically achieved through a multi-step process. A common and logical approach involves the initial formation of the pyrazole ring,

followed by its coupling to a pyrazine moiety. One established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.[1] The subsequent introduction of the pyrazine ring can be accomplished via a nucleophilic substitution reaction.

A plausible synthetic route would involve the reaction of 3-amino-2-chloropyrazine with 1H-pyrazole. This nucleophilic aromatic substitution would be facilitated by a base.

## Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **3-(1H-pyrazol-1-yl)pyrazin-2-amine**. This protocol is based on established chemical principles for the formation of similar heterocyclic compounds.

Materials:

- 3-amino-2-chloropyrazine
- 1H-pyrazole
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ ) or magnesium sulfate ( $MgSO_4$ )
- Silica gel for column chromatography

Equipment:

- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

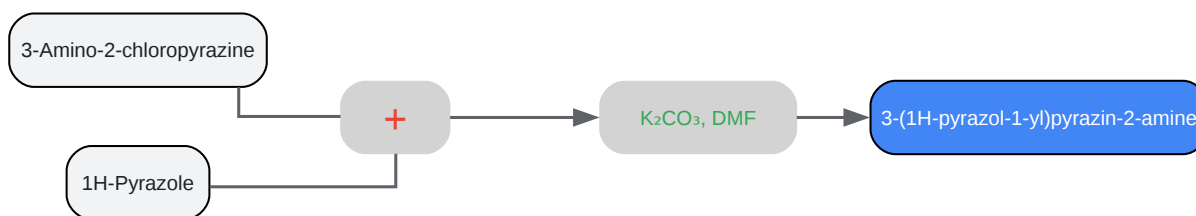
Procedure:

- **Reaction Setup:** To a round-bottom flask, add 3-amino-2-chloropyrazine (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2-3 equivalents).
- **Solvent Addition:** Add a suitable volume of dimethylformamide (DMF) to the flask to dissolve the reactants.
- **Reaction:** Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to afford pure **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.
- Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.



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A plausible synthetic route to **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.

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## References

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- To cite this document: BenchChem. [3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

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